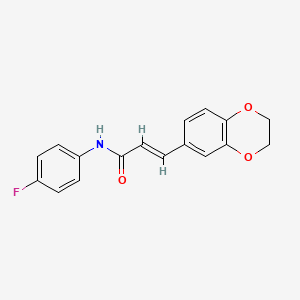
3-Azidobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azidobenzaldehyde is an organic compound characterized by the presence of an azide group attached to the benzaldehyde structure
作用机制
Target of Action
It is known to participate in chemical reactions as a reagent, particularly in the synthesis of quinazoline-3-oxides .
Mode of Action
3-Azidobenzaldehyde interacts with its targets through chemical reactions. For instance, it is involved in a palladium-catalyzed three-component reaction with isocyanide and hydroxylamine hydrochloride . This reaction involves the concatenation of azide–isocyanide denitrogenative coupling .
Biochemical Pathways
It is known to participate in the synthesis of quinazoline-3-oxides , which are involved in various biochemical pathways.
Result of Action
The result of this compound’s action is the formation of new compounds. For example, it is used in the synthesis of quinazoline-3-oxides . The exact molecular and cellular effects of these compounds would depend on their specific structures and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the palladium-catalyzed three-component reaction involving this compound is sensitive to reaction conditions such as temperature and the presence of other reagents .
生化分析
Biochemical Properties
3-Azidobenzaldehyde is known to participate in various biochemical reactions. It has been used in the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine . This process involves a one-pot, three-step cascade process engaging five reactive centers
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves a series of chemical reactions. For instance, it has been used in a palladium-catalyzed three-component reaction involving isocyanide and hydroxylamine hydrochloride, leading to the rapid elaboration of quinazoline 3-oxides .
准备方法
Synthetic Routes and Reaction Conditions: 3-Azidobenzaldehyde can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-bromobenzaldehyde with sodium azide in a polar aprotic solvent such as dimethylformamide. The reaction typically proceeds under mild conditions, yielding the desired azide compound .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow processes to ensure safety and efficiency. The use of azidotrimethylsilane as the azide source in the presence of copper(II) triflate has been reported to provide high yields of the compound .
化学反应分析
Types of Reactions: 3-Azidobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the azide group can yield primary amines.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide (NaN3) in polar aprotic solvents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various azide-containing derivatives.
科学研究应用
3-Azidobenzaldehyde has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds, such as quinoline derivatives.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules.
相似化合物的比较
2-Azidobenzaldehyde: Similar structure but with the azide group at the ortho position.
4-Azidobenzaldehyde: Azide group at the para position.
Benzyl azide: Lacks the aldehyde group but contains the azide functionality.
Uniqueness: 3-Azidobenzaldehyde is unique due to its specific positioning of the azide group, which influences its reactivity and applications. The meta position of the azide group allows for distinct chemical behavior compared to its ortho and para counterparts .
属性
IUPAC Name |
3-azidobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-10-9-7-3-1-2-6(4-7)5-11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJDGRYGBYCWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2610669.png)

![2-methoxy-5-{[(oxan-4-yl)(pyridin-3-yl)methyl]sulfamoyl}benzamide](/img/structure/B2610672.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2610676.png)

![Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2610678.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2610681.png)
![4-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2610682.png)

![N-(2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2610684.png)
![2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2610685.png)
